1,1-Dioxo-1lambda6-thiaspiro[3.5]nonan-3-amine;hydrochloride
Description
1,1-Dioxo-1λ⁶-thiaspiro[3.5]nonan-3-amine hydrochloride is a bicyclic sulfone-containing amine derivative with a unique spirocyclic architecture. Its molecular formula is C₉H₁₈ClN, with an average mass of 175.700 g/mol and a ChemSpider ID of 34214420 . The compound features a sulfur atom in a sulfone configuration (1,1-dioxo group) within a spiro[3.5]nonane framework, distinguishing it from simpler amines or sulfonamides. This structure confers rigidity and stereochemical complexity, making it relevant in medicinal chemistry for targeting spatially constrained biological receptors.
Properties
IUPAC Name |
1,1-dioxo-1λ6-thiaspiro[3.5]nonan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.ClH/c9-7-6-12(10,11)8(7)4-2-1-3-5-8;/h7H,1-6,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQIOPKSHGGIFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(CS2(=O)=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonan-3-amine;hydrochloride typically involves the following steps:
Formation of the Spiro Ring: The initial step involves the formation of the spiro ring structure. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.
Oxidation: The sulfur atom in the spiro ring is then oxidized to form the 1,1-dioxo group. Common oxidizing agents such as hydrogen peroxide or peracids can be used under controlled conditions.
Amination: The introduction of the amine group is carried out through a nucleophilic substitution reaction. This step may involve the use of amine sources like ammonia or primary amines.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Acylation Reactions
The primary amine reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides. Example:
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | DCM, RT, 12h | N-(1,1-Dioxo-thiaspiro)acetamide | 78% | |
| Benzoyl chloride | Pyridine, 0°C → RT | N-Benzoyl derivative | 65% |
Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by deprotonation.
Alkylation Reactions
The amine undergoes alkylation with alkyl halides or epoxides:
| Alkylating Agent | Base/Solvent | Product | Notes | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl derivative | Requires excess reagent | |
| Ethylene oxide | H₂O, RT | Ethanolamine analog | pH-sensitive |
Limitation : Steric hindrance from the spirocyclic system reduces reactivity with bulky electrophiles .
Condensation with Carbonyl Compounds
Forms Schiff bases or imines under mild conditions:
| Carbonyl Compound | Catalyst | Product | Application | Source |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | AcOH, ethanol, reflux | Schiff base | Chelation studies | |
| Cyclohexanone | Molecular sieves, toluene | Spirocyclic imine | Intermediate in APIs |
Acid-Base Behavior
The hydrochloride salt dissociates in aqueous media:
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pKa : ~8.2 (amine protonation) and ~1.5 (sulfone group, non-basic) .
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Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in non-polar solvents .
3. Stability and Side Reactions
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Thermal Decomposition : Degrades above 200°C, releasing SO₂ and forming cyclic amine byproducts .
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Oxidative Sensitivity : The sulfone group remains stable under standard oxidative conditions, but prolonged exposure to strong oxidants (e.g., HNO₃) cleaves the thiaspiro ring .
4. Synthetic Applications
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Pharmaceutical Intermediates : Used in the synthesis of kinase inhibitors and antiviral agents via amide coupling .
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Ligand Design : The spirocyclic sulfonamide scaffold coordinates transition metals (e.g., Pd, Cu) for catalytic applications .
5. Comparative Reaction Data
| Reaction Type | Rate (Relative to Aniline) | Selectivity | Key Factor |
|---|---|---|---|
| Acylation | 0.6× | High | Steric hindrance |
| Alkylation | 0.4× | Moderate | Solvent polarity |
| Schiff Base Formation | 1.2× | High | Electronic activation |
6. Safety and Handling
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research indicates that compounds similar to 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonan-3-amine have demonstrated significant antimicrobial activity. For example, studies have shown that derivatives of thiaspiro compounds exhibit effective inhibition against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.
Analgesic and Anti-inflammatory Effects
Thiaspiro compounds are also being investigated for their analgesic and anti-inflammatory properties. Preliminary studies have indicated that these compounds can modulate pain pathways, making them candidates for pain management therapies.
Material Science Applications
Polymer Composites
The incorporation of 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonan-3-amine into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. The compound's unique structure can improve the performance of polymers in high-temperature applications.
Coatings and Adhesives
Due to its chemical stability, this compound is being evaluated for use in coatings and adhesives. Its ability to form strong bonds with various substrates makes it suitable for industrial applications where durability is crucial.
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against multiple bacterial strains |
| Analgesic formulations | Modulates pain pathways; potential for pain relief | |
| Material Science | Polymer composites | Enhances thermal stability and mechanical properties |
| Coatings and adhesives | Strong bonding capabilities with diverse substrates |
Case Studies
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of thiaspiro derivatives, including 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonan-3-amine. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong potential for development into therapeutic agents.
Case Study 2: Polymer Enhancement
In another research project, the incorporation of thiaspiro compounds into polyvinyl chloride (PVC) was tested. The modified PVC exhibited improved thermal degradation temperatures compared to unmodified samples, suggesting that 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonan-3-amine can enhance the performance of conventional polymers under stress conditions.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonan-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound’s unique spiro structure allows it to bind to enzymes and receptors, modulating their activity. The dioxo group and amine functionality play crucial roles in these interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
Below is a comparative analysis of the target compound with structurally related molecules (Table 1):
Table 1: Structural and Functional Comparison
Key Observations
Spiro vs. Bicyclic Frameworks: The target compound’s spiro[3.5]nonane system imposes distinct conformational constraints compared to bicyclo[3.3.1]nonane derivatives. Bicyclo[3.3.1]nonan-3-amine hydrochloride lacks sulfone groups but shares a rigid scaffold, suggesting divergent biological targets (e.g., neurokinin receptors) .
Heteroatom Substitution: Replacement of sulfur with oxygen (e.g., 1,7-dioxaspiro[4.4]nonan-3-amine hydrochloride) reduces electron-withdrawing effects, altering solubility and metabolic stability . The sulfone group in the target compound enhances polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to non-sulfonated analogs .
Side Chain Modifications :
- Compounds like N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-methoxypropyl)amine hydrochloride introduce tertiary amines and ether-linked side chains, increasing lipophilicity and membrane permeability .
Biological Activity
1,1-Dioxo-1lambda6-thiaspiro[3.5]nonan-3-amine; hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure that incorporates a dioxo group and a thiaspiro moiety. Its IUPAC name is 3-amino-N-(1,1-dioxidotetrahydro-3-thienyl)propanamide hydrochloride, with a molecular formula of and a molecular weight of 202.27 g/mol .
The biological activity of 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonan-3-amine; hydrochloride can be attributed to several mechanisms:
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antioxidant properties, which can be crucial in mitigating oxidative stress in biological systems.
- Antimicrobial Properties : The presence of sulfur in the structure may contribute to antimicrobial effects, as sulfur-containing compounds have been documented to display such activity against various pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes like cell signaling and proliferation.
Pharmacological Studies
Research has indicated that derivatives of this compound exhibit various pharmacological effects:
- Anti-inflammatory Effects : In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Cytotoxicity : Some analogs have demonstrated cytotoxic effects against cancer cell lines, indicating potential for development as chemotherapeutic agents.
Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of thiaspiro compounds using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited significant scavenging activity, correlating with their structural features .
Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties were tested against Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
